molecular formula C9H9NO B7722576 Cinnamaldehyde oxime CAS No. 59336-59-3

Cinnamaldehyde oxime

Cat. No. B7722576
CAS RN: 59336-59-3
M. Wt: 147.17 g/mol
InChI Key: RUQDOYIAKHIMAN-DAAQNPAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamaldehyde oxime is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cinnamaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cardiovascular Health : Cinnamaldehyde shows promise in protecting vascular smooth muscle cells (VSMCs) against proliferation and migration induced by oxidized LDL. This could help in the prevention of atherosclerosis (Li et al., 2018).

  • Cancer Chemotherapy : Cinnamaldehyde and its derivatives are being researched for their potential as anticancer drugs. They have shown effects against various types of cancers including breast, prostate, colon, leukemia, hepatocellular carcinoma, and oral cancer (Hong et al., 2016).

  • Brain Health and Aging : Cinnamaldehyde has beneficial effects against oxidative stress and nitric oxide metabolites in the brain of aged rats fed with a high-fat diet, indicating potential applications in age-related brain disorders (Ataie et al., 2019).

  • Neuroprotection : It offers protection against glutamate-induced oxidative stress and apoptosis in PC12 cells, suggesting potential applications in neurodegenerative diseases (Lv et al., 2017).

  • Food Preservation : Cinnamaldehyde has demonstrated antifungal effects against Aspergillus niger and can be used in bread preservation, showcasing its application in the food industry (Sun et al., 2020).

  • Antimicrobial Properties : Its efficacy against various food-borne pathogens in animal feeds and human foods makes it a potential natural antimicrobial agent (Friedman, 2017).

  • Metabolic Effects in Diabetes : Cinnamaldehyde exhibits glucolipid lowering effects and improves glucose and lipid homeostasis in diabetic animals, suggesting its potential in diabetes management (Zhu et al., 2017).

  • Antioxidant and Antiperoxidative Effects : It protects pancreatic β-cells against damage in diabetic conditions, indicating its role in antioxidative defense (Subash-Babu et al., 2014).

  • Food Applications : Encapsulation techniques for cinnamaldehyde are being explored to maximize its biological functions in food and beverage industries, given its antioxidative, antimicrobial, anti-diabetic, and anticancer properties (Muhoza et al., 2021).

  • Animal Feed and Meat Quality : Dietary supplementation with cinnamaldehyde in feedlot cattle diets showed improvement in intake, growth performance, and meat quality, highlighting its potential in animal nutrition (Yang et al., 2010).

properties

IUPAC Name

(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQDOYIAKHIMAN-DAAQNPAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamaldehyde oxime

CAS RN

13372-81-1, 59336-59-3
Record name Cinnamaldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13372-81-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC47500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinnamaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamaldehyde oxime
Reactant of Route 2
Reactant of Route 2
Cinnamaldehyde oxime
Reactant of Route 3
Reactant of Route 3
Cinnamaldehyde oxime
Reactant of Route 4
Cinnamaldehyde oxime
Reactant of Route 5
Reactant of Route 5
Cinnamaldehyde oxime
Reactant of Route 6
Reactant of Route 6
Cinnamaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.